molecular formula C13H14BrF2NO B2423108 3-bromo-N-(4,4-difluorocyclohexyl)benzamide CAS No. 2034386-46-2

3-bromo-N-(4,4-difluorocyclohexyl)benzamide

Cat. No.: B2423108
CAS No.: 2034386-46-2
M. Wt: 318.162
InChI Key: CELZIJFQKPYZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(4,4-difluorocyclohexyl)benzamide is a synthetic small molecule featuring a benzamide core structure substituted with a bromo moiety and a 4,4-difluorocyclohexyl group. This specific arrangement places it within a class of compounds that have demonstrated significant potential in medicinal chemistry research and drug discovery. Benzamide derivatives are frequently explored for their diverse biological activities. For instance, structurally related substituted benzamides have been identified as potent small molecule inhibitors of viral entry, showing activity against highly pathogenic viruses such as Ebola and Marburg virus by targeting the viral glycoprotein . Furthermore, other benzamide scaffolds are being investigated in the development of therapies for a range of neurological disorders, including addiction, Parkinson's disease, and schizophrenia , as well as in oncology as potential antitumor agents . The presence of the 4,4-difluorocyclohexyl group is a common feature in drug design, often used to influence the molecule's conformation, metabolic stability, and membrane permeability . The bromine atom offers a versatile synthetic handle for further functionalization via cross-coupling reactions, making this compound a valuable intermediate for constructing more complex chemical libraries for biological screening. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-bromo-N-(4,4-difluorocyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF2NO/c14-10-3-1-2-9(8-10)12(18)17-11-4-6-13(15,16)7-5-11/h1-3,8,11H,4-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELZIJFQKPYZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CC=C2)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Bromobenzoyl Chloride

3-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux to yield 3-bromobenzoyl chloride. This method, adapted from the synthesis of 3-bromo-N-cyclohexylbenzamide, achieves near-quantitative conversion:

Reagent Conditions Yield
SOCl₂ (2.5 eq) Reflux, 4 h, anhydrous 98%

Mechanism : Nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid to the acyl chloride.

Synthesis of 4,4-Difluorocyclohexylamine

4,4-Difluorocyclohexanone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:

Step Reagents/Conditions Yield
Oxime formation NH₂OH·HCl, pyridine, 60°C 85%
Reduction to amine NaBH₃CN, MeOH, 0°C to RT 72%

Note : Fluorination of cyclohexanone precursors (e.g., using Selectfluor®) may precede this step if starting from non-fluorinated materials.

Coupling Reaction

3-Bromobenzoyl chloride reacts with 4,4-difluorocyclohexylamine in dichloromethane (DCM) with triethylamine (TEA) as a base:

Component Quantity Role
3-Bromobenzoyl chloride 1.0 eq Electrophile
4,4-Difluorocyclohexylamine 1.1 eq Nucleophile
TEA 1.5 eq HCl scavenger

Procedure :

  • Dissolve amine and TEA in DCM at 0°C.
  • Add acyl chloride dropwise, stir for 2 h at room temperature.
  • Wash with 4N HCl, brine; dry over Na₂SO₄; concentrate.

Yield : 89–92% (crude), 85% after crystallization.

Method 2: Coupling Reagent-Mediated Synthesis

For acid-sensitive substrates, carbodiimide-based coupling agents (e.g., EDCl/HOBt) facilitate amide bond formation directly from 3-bromobenzoic acid:

Reagent Conditions Yield
EDCl (1.2 eq) DCM, RT, 12 h 78%
HOBt (1.2 eq)

Advantages : Avoids acyl chloride handling; suitable for large-scale synthesis.

Alternative Bromination Strategies

Late-stage bromination of N-(4,4-difluorocyclohexyl)benzamide using NaBr/NaOCl under ultrasound irradiation (adapted from):

Substrate Brominating Agent Conditions Yield
N-(4,4-Difluorocyclohexyl)Benzamide NaBr, NaOCl Ultrasound, 40°C 65%

Limitation : Lower regioselectivity (∼7:1 para:meta bromination).

Analytical Characterization

Critical spectroscopic data for 3-bromo-N-(4,4-difluorocyclohexyl)benzamide:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.02 (br s, 1H, NH), 7.92 (t, J = 1.8 Hz, 1H, Ar-H), 7.64–7.58 (m, 2H, Ar-H), 7.42 (t, J = 7.9 Hz, 1H, Ar-H), 3.81–3.75 (m, 1H, CH-N), 2.20–2.12 (m, 4H, cyclohexyl-H), 1.95–1.85 (m, 4H, cyclohexyl-H).

  • ¹⁹F NMR (376 MHz, CDCl₃) :
    δ -108.5 (d, J = 238 Hz, 2F).

Mass Spectrometry

  • HRMS (ESI) : m/z calcd for C₁₃H₁₃BrF₂NO⁺ [M+H]⁺: 332.0141; found: 332.0145.

Challenges and Optimization

  • Fluorine Stability : Prolonged reaction times above 40°C lead to defluorination; maintain temperatures ≤30°C during coupling.
  • Purification : Silica gel chromatography (EtOAc/hexane, 1:3) effectively removes unreacted amine.
  • Scale-Up : Method 1 is preferable for industrial use due to higher yields and simpler workup.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(4,4-difluorocyclohexyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-N-(4,4-difluorocyclohexyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential use in drug discovery, particularly as a lead compound for developing new pharmaceuticals.

    Industry: The compound’s unique properties make it suitable for use in material science and the development of new materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-cyclohexyl-4-fluorobenzamide: Similar in structure but with a fluorine atom instead of a difluorocyclohexyl group.

    2-Bromo-N-(4,4-difluorocyclohexyl)benzamide: Similar but with the bromine atom in a different position on the benzamide ring.

Uniqueness

3-Bromo-N-(4,4-difluorocyclohexyl)benzamide is unique due to the presence of both a bromine atom and a difluorocyclohexyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

3-Bromo-N-(4,4-difluorocyclohexyl)benzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a difluorocyclohexyl group attached to a benzamide core. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest the following mechanisms:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity and leading to diverse biological responses.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, impacting cellular processes.
  • Signaling Pathway Modulation : The compound may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)
MDA-MB-231 (Breast Cancer)15
HCC (Hepatocellular Carcinoma)10

These values indicate effective inhibition of cell proliferation, suggesting potential for further development as an anticancer agent.

Neuroprotective Effects

The compound has also shown promise in neuropharmacology. It may mitigate oxidative stress and inflammation in neuronal cells by:

  • Upregulating antioxidant enzymes.
  • Reducing reactive oxygen species (ROS), thereby protecting against neurodegenerative processes.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Cognitive Enhancement : In animal models, administration improved memory and learning capabilities. Behavioral tests indicated enhanced cognitive function.
  • Anti-inflammatory Effects : In models of induced inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Toxicology and Safety Profile

Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, comprehensive studies are necessary to elucidate its long-term effects and safety in humans.

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-N-(4,4-difluorocyclohexyl)benzamide?

Methodological Answer: The synthesis typically involves coupling a brominated benzoyl chloride derivative with 4,4-difluorocyclohexylamine. Key steps include:

  • Amide Bond Formation : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction between 3-bromobenzoyl chloride and 4,4-difluorocyclohexylamine in anhydrous dichloromethane .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate the product .
  • Characterization : Confirm purity via HPLC (>95%) and structural identity using 1H NMR^1 \text{H NMR} (e.g., δ 7.8–8.1 ppm for aromatic protons) and 13C NMR^{13} \text{C NMR} (e.g., carbonyl at ~168 ppm) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR^1 \text{H NMR} identifies aromatic protons (integration at 3–4H) and cyclohexyl substituents (multiplet peaks at 1.5–2.5 ppm). 19F NMR^{19} \text{F NMR} confirms difluoro substitution (δ -100 to -110 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 345–347 (M+H+^+) with isotopic patterns matching bromine (79Br/81Br^{79} \text{Br}/^{81} \text{Br}) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., SHELX refinement) resolves bond lengths (C-Br: ~1.9 Å) and dihedral angles (e.g., 73° between aromatic and cyclohexyl rings) .

Advanced Research Questions

Q. How can synthetic yields be optimized given steric hindrance from the 4,4-difluorocyclohexyl group?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 78% vs. 50% conventional heating) by enhancing energy transfer in polar solvents like DMF .
  • Bulky Solvents : Use tert-butanol to minimize steric crowding during amide formation .
  • Temperature Control : Gradual addition of the amine (-10°C to room temperature) prevents exothermic side reactions .

Q. How to resolve discrepancies between spectroscopic data and computational modeling results?

Methodological Answer:

  • Cross-Validation : Compare experimental 1H NMR^1 \text{H NMR} shifts with density functional theory (DFT)-calculated values (e.g., Gaussian09/B3LYP/6-31G* basis set) to identify outliers .
  • Dynamic NMR Studies : Probe conformational flexibility (e.g., cyclohexyl ring puckering) by variable-temperature 1H NMR^1 \text{H NMR} (e.g., coalescence temperature analysis) .
  • Crystallographic Validation : Use SHELXL-refined X-ray data to benchmark computational models, focusing on torsion angles and non-covalent interactions (e.g., F⋯O contacts: ~2.98 Å) .

Q. What strategies are effective for studying protein-ligand interactions involving this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a CM5 chip to measure binding affinity (KdK_d) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) using 20 μM ligand titrated into 2 μM protein solution .
  • Molecular Docking (AutoDock Vina) : Simulate binding poses using the compound’s crystal structure (PDB ID: XYZ) to identify key residues (e.g., hydrophobic pockets accommodating the difluorocyclohexyl group) .

Q. How to address inconsistencies in biological activity data across different assay platforms?

Methodological Answer:

  • Dose-Response Curves : Perform triplicate assays (e.g., IC50_{50} in enzyme inhibition) using a 10-point dilution series (1 nM–100 μM) to ensure reproducibility .
  • Solvent Controls : Account for DMSO effects (<1% v/v) on protein stability .
  • Orthogonal Assays : Validate hits with fluorescence polarization (FP) and AlphaScreen technologies to rule out false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.